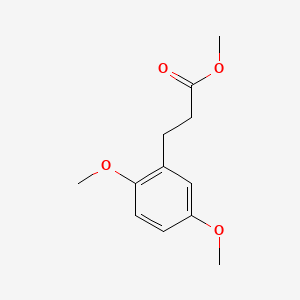

Methyl 3-(2,5-dimethoxyphenyl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2,5-dimethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-5-6-11(15-2)9(8-10)4-7-12(13)16-3/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREGTKPNEYVQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069565 | |

| Record name | Methyl 2,5-dimethoxyhydrocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62397-61-9 | |

| Record name | Methyl 2,5-dimethoxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62397-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 2,5-dimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062397619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 2,5-dimethoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,5-dimethoxyhydrocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 2,5 Dimethoxyphenyl Propanoate and Analogues

Classic Esterification Routes to Methyl 3-(2,5-dimethoxyphenyl)propanoate

Traditional methods for ester synthesis remain highly relevant for the preparation of this compound. These routes typically involve the direct reaction of a carboxylic acid with an alcohol.

One of the most fundamental methods is the Fischer-Speier esterification . This reaction involves treating the carboxylic acid precursor, 3-(2,5-dimethoxyphenyl)propionic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.com The mechanism begins with the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. mdpi.com The reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed is removed from the reaction mixture.

Another widely used classic method is the Steglich esterification . This approach is particularly valued for its mild reaction conditions, making it suitable for substrates that may be sensitive to strong acids. organic-chemistry.org The reaction utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methanol. DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive amide that is more readily attacked by the alcohol, accelerating the reaction and improving yields. organic-chemistry.org A key advantage of this method is the formation of a stable dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration. organic-chemistry.org

| Method | Reagents | Key Features |

| Fischer-Speier Esterification | Carboxylic Acid, Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; requires excess alcohol or water removal; simple reagents. mdpi.com |

| Steglich Esterification | Carboxylic Acid, Methanol, DCC/EDC, DMAP | Mild conditions; high yields; insoluble urea (B33335) byproduct is easily removed. organic-chemistry.orgresearchgate.net |

Functionalization Approaches from Propanoic Acid Precursors

The direct functionalization of propanoic acid derivatives provides the most straightforward pathways to this compound.

The most direct synthesis begins with the commercially available precursor, 3-(2,5-dimethoxyphenyl)propionic acid. thermofisher.com This compound serves as the immediate starting material for esterification with methanol. The classic methods described previously, such as Fischer-Speier or Steglich esterification, are directly applied to this substrate.

For instance, refluxing a solution of 3-(2,5-dimethoxyphenyl)propionic acid in methanol with a catalytic amount of sulfuric acid will yield the desired methyl ester after an aqueous workup and purification. mdpi.com Alternatively, reacting the acid with methanol in the presence of DCC and a catalytic amount of DMAP in a solvent like dichloromethane (B109758) at room temperature provides a high-yield, mild alternative for synthesizing this compound. organic-chemistry.orgcmu.ac.th The synthesis of the precursor acid itself can be accomplished by the hydrolysis of its corresponding ethyl ester. nih.gov

An alternative strategy involves a two-step sequence starting from an unsaturated precursor, such as methyl 3-(2,5-dimethoxyphenyl)acrylate. This approach first requires the synthesis of the α,β-unsaturated ester, followed by the reduction of the carbon-carbon double bond.

The precursor, methyl 3-(2,5-dimethoxyphenyl)acrylate, can be prepared via several olefination reactions or by direct esterification of 3-(2,5-dimethoxyphenyl)acrylic acid. Once the unsaturated ester is obtained, the alkene moiety is selectively reduced to a single bond. Catalytic hydrogenation is the most common method for this transformation. This is typically achieved using hydrogen gas (H₂) and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). nih.gov The reaction selectively reduces the double bond without affecting the ester group or the aromatic ring under standard conditions. This route offers flexibility as it allows for the introduction of various substituents on the acrylate (B77674) precursor before the final reduction step.

| Step | Reaction Type | Typical Reagents | Intermediate/Product |

| 1 | Esterification/Olefination | 3-(2,5-Dimethoxyphenyl)acrylic acid + Methanol | Methyl 3-(2,5-dimethoxyphenyl)acrylate |

| 2 | Catalytic Hydrogenation | H₂, Pd/C | This compound |

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry offers more sophisticated methods that provide access to not only the target compound but also its chiral analogues with high levels of stereocontrol.

While this compound itself is not a chiral molecule, the methodologies used for its synthesis can be adapted to produce chiral 3-arylpropanoate analogues. The key strategy for introducing chirality is the asymmetric hydrogenation of a prochiral α,β-unsaturated ester precursor, such as a substituted methyl 3-(2,5-dimethoxyphenyl)acrylate.

This transformation is accomplished using a chiral catalyst, which is typically a complex of a transition metal (like rhodium, ruthenium, iridium, or nickel) with a chiral ligand. rsc.orgnih.govrsc.org For example, rhodium complexes with chiral phosphine (B1218219) ligands like PhthalaPhos have been shown to be highly effective in the asymmetric hydrogenation of substrates such as methyl (Z)-2-acetamido cinnamate, achieving excellent enantioselectivity. nih.gov Similarly, iridium catalysts bearing chiral P,N-ligands (e.g., SpinPHOX) can catalyze the hydrogenation of α-aryl-β-substituted acrylic acids with high enantiomeric excess (ee). rsc.org These catalysts create a chiral environment around the substrate, directing the addition of hydrogen across the double bond from a specific face, thus producing one enantiomer of the product in excess. This approach is a powerful tool for accessing optically pure compounds for various applications.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. For the synthesis of this compound and its analogues, enzymes can be employed in two key ways: enzymatic esterification and enzymatic reduction.

Enzymatic esterification utilizes lipases, which are enzymes that naturally hydrolyze esters but can be used to catalyze ester synthesis in non-aqueous or low-water environments. nih.gov Lipases such as Candida antarctica lipase (B570770) B (often immobilized and sold as Novozym 435) are highly efficient for catalyzing the reaction between a carboxylic acid and an alcohol. nih.gov The synthesis would involve incubating 3-(2,5-dimethoxyphenyl)propionic acid with methanol in the presence of a lipase in an organic solvent. researchgate.net These reactions are known for their high selectivity and mild conditions, often proceeding at room or slightly elevated temperatures. nih.gov

Enzymatic bioreduction can be used to produce chiral propanoates from unsaturated precursors. Ene-reductases (EREDs) are enzymes that can catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated acids or esters. nih.gov By using an appropriate ERED, a prochiral dimethoxyphenyl acrylate substrate could be reduced to the corresponding chiral propanoate with very high levels of enantioselectivity (>99% ee), offering a powerful route to optically active analogues. nih.govresearchgate.net

| Enzymatic Approach | Enzyme Class | Reaction | Substrates | Product |

| Biocatalytic Esterification | Lipase (e.g., CALB) | Esterification | 3-(2,5-Dimethoxyphenyl)propionic acid + Methanol | This compound |

| Enzymatic Bioreduction | Ene-reductase (ERED) | Asymmetric Reduction | Methyl 3-(2,5-dimethoxyphenyl)acrylate | Chiral this compound analogue |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The synthesis of this compound and its analogues has been effectively achieved through these methodologies, with palladium-catalyzed reactions being particularly prominent. The Heck reaction, for instance, provides a powerful tool for the arylation of alkenes, a key step in constructing the 3-arylpropanoate scaffold. mdpi.comnumberanalytics.comorganic-chemistry.orgyoutube.com

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. youtube.com For the synthesis of precursors to this compound, an appropriately substituted aryl halide, such as 1-iodo-2,5-dimethoxybenzene, can be coupled with an acrylic acid ester, like methyl acrylate. The general mechanism proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the active catalyst. numberanalytics.com

A notable example is the synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate, a precursor to the cytotoxic natural products carpatamides. This synthesis was achieved in good yield via a Pd(II)-catalyzed Heck reaction between 1-iodo-2,4-dimethoxy-5-nitrobenzene and methyl acrylate. researchgate.net This demonstrates the applicability of the Heck reaction for constructing highly functionalized phenylpropanoate systems. Subsequent reduction of the double bond would yield the desired saturated propanoate chain.

The choice of catalyst, ligands, base, and solvent are crucial for the success of these reactions. Palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors. numberanalytics.comlibretexts.org Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are often employed to stabilize the palladium center and modulate its reactivity. libretexts.org

Below is a table summarizing representative conditions for Heck-type reactions for the synthesis of 3-arylpropanoate precursors.

| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) | Ref |

| 1-Iodo-2,4-dimethoxy-5-nitrobenzene | Methyl acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 85 | researchgate.net |

| 4-Iodoanisole | Methyl acrylate | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 93 | |

| Aryl Bromide | Acrolein | Pd(OAc)₂ | CataCXium® Ptb | K₃PO₄ | Dioxane/H₂O | 70-90 | researchgate.net |

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov Similarly, cascade reactions, in which a series of intramolecular reactions are triggered by a single event, allow for the construction of complex molecular architectures from simple precursors in a highly efficient manner. The development of such reactions for the synthesis of this compound and its analogues is an area of active research.

While a specific MCR for the direct synthesis of this compound is not extensively documented, related methodologies for the synthesis of 3-arylpropionic acids and their derivatives have been developed. For instance, a four-component one-pot procedure has been described for the assembly of 3-heteroarylpropionic acids from commercially available starting materials, affording the products in high yields without the need for chromatographic purification. nih.gov This approach highlights the potential for developing similar MCRs for the synthesis of the target compound and its analogues.

Palladium-catalyzed cascade reactions have also emerged as a powerful strategy. For example, a multicomponent cascade reaction involving arylboronic acids and 3-hydroxypropionitrile (B137533) derivatives has been developed to synthesize substituted dihydrochalcones (1,3-diaryl-1-propanones). This procedure involves a sequence of aryl addition, hydroxyl elimination, and a reduction Heck approach. nih.gov Adapting such a strategy, one could envision a similar cascade involving a 2,5-dimethoxyphenylboronic acid derivative to construct the desired carbon skeleton.

The table below outlines conceptual multi-component and cascade strategies that could be adapted for the synthesis of the this compound scaffold.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product Type | Ref |

| Four-Component Reaction | Heteroaryl Halide | Malonic acid monoester | Aldehyde | Base | 3-Heteroarylpropionic acid | nih.gov |

| Pd-Catalyzed Cascade | Arylboronic acid | 3-Hydroxypropionitrile | - | Pd catalyst | Dihydrochalcone | nih.gov |

| Iodine-Catalyzed Three-Component | Aryl Ketone | 2-Amino-N-heterocycle | DMSO | I₂ / K₂S₂O₈ | 3-Aroylimidazo[1,2-a]-N-heterocycle | organic-chemistry.org |

Derivatization Reactions of the this compound Scaffold

Amidation and Peptide Coupling Reactions

The ester functionality of this compound is a versatile handle for further chemical modifications, particularly for the formation of amides. This can be achieved through direct aminolysis or, following hydrolysis to the corresponding carboxylic acid, via standard peptide coupling protocols. These reactions are fundamental in medicinal chemistry for the synthesis of bioactive compounds.

Direct amidation of esters can be accomplished by reacting them with primary or secondary amines, often under heating. pearson.com For instance, the conversion of methyl propanoate to N-ethylpropanamide can be achieved by reaction with ethylamine. pearson.com More advanced, catalyst-driven methods for direct amidation are also being developed to proceed under milder conditions.

For more complex amide synthesis, especially in the context of peptide chemistry, the methyl ester is typically first hydrolyzed to 3-(2,5-dimethoxyphenyl)propanoic acid. This carboxylic acid can then be coupled with an amine or the N-terminus of a peptide using a variety of coupling reagents. These reagents activate the carboxyl group, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to improve efficiency and suppress racemization. bachem.com Phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective. bachem.com

The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, especially when dealing with sterically hindered or sensitive substrates.

The following table presents a selection of common peptide coupling reagents and their typical applications.

| Coupling Reagent | Additive | Base | Key Features | Ref |

| EDC | HOBt | DIPEA | Widely used, cost-effective | beilstein-journals.org |

| HATU | - | DIPEA/Collidine | High efficiency, low racemization, suitable for hindered couplings | unifi.it |

| COMU | - | DIPEA | High efficiency, safer alternative to HOBt/HOAt-based reagents | bachem.com |

| DEPBT | - | DIPEA | Resistant to racemization, good for coupling Fmoc-His(Trt)-OH | bachem.com |

Oxidation and Reduction Pathways of the Propanoate Moiety

The propanoate moiety of this compound offers several avenues for oxidation and reduction, leading to a variety of derivatives with different functional groups.

Oxidation Pathways:

Oxidation of the propanoate chain can lead to various products depending on the reagents and conditions employed. While direct oxidation of the saturated alkyl chain is generally challenging, introduction of a functional group can facilitate further transformations. For example, α-hydroxylation followed by oxidation could yield a keto-ester. More commonly, the ester group itself can be involved in oxidative processes. Studies on the oxidation of ester-based oils have shown that oxidative cleavage can occur at the C-O ester bond. mdpi.com Furthermore, primary alcohols can be oxidized to esters, a reaction that in reverse (hydrolysis followed by oxidation of the resulting alcohol) can be considered a pathway for modifying the propanoate moiety. researchgate.net

Reduction Pathways:

The ester group of this compound can be readily reduced to either an aldehyde or a primary alcohol. The choice of reducing agent is key to controlling the outcome of the reaction.

Reduction to Aldehyde: The use of a sterically hindered and less reactive hydride reagent, such as diisobutylaluminium hydride (DIBALH), allows for the partial reduction of the ester to an aldehyde. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.org

Reduction to Primary Alcohol: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester all the way to the corresponding primary alcohol, 3-(2,5-dimethoxyphenyl)propan-1-ol. This is a robust and high-yielding transformation.

The table below summarizes the reduction pathways for the propanoate moiety.

| Starting Material | Reagent | Product | Key Conditions | Ref |

| This compound | Diisobutylaluminium hydride (DIBALH) | 3-(2,5-dimethoxyphenyl)propanal | Low temperature (-78 °C) | libretexts.org |

| This compound | Lithium aluminum hydride (LiAlH₄) | 3-(2,5-dimethoxyphenyl)propan-1-ol | Anhydrous ether or THF |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring and Propanoate Chain

Electrophilic Substitution on the Aromatic Ring:

The 2,5-dimethoxyphenyl group in the target molecule is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating methoxy (B1213986) groups. These groups are ortho, para-directing. libretexts.org Given that the para position to the 2-methoxy group is occupied by the propanoate chain, and the para position to the 5-methoxy group is occupied by the other methoxy group, electrophilic substitution is expected to occur at the positions ortho to the methoxy groups that are not already substituted (positions 3, 4, and 6). Steric hindrance from the existing substituents will also play a role in determining the regioselectivity.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ in acetic acid. The incoming halogen will preferentially substitute at the more activated and sterically accessible positions. For example, bromination of 2,5-dimethoxybenzaldehyde, a similar substrate, yields 4-bromo-2,5-dimethoxybenzaldehyde. bloomtechz.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃). youtube.com

The directing effects of the substituents on the aromatic ring are summarized in the table below.

| Substituent | Type | Directing Effect | Reactivity |

| -OCH₃ | Activating | Ortho, Para | Increases |

| -CH₂CH₂CO₂CH₃ | Deactivating (weak) | Ortho, Para | Decreases |

Nucleophilic Substitution on the Propanoate Chain:

The propanoate chain is susceptible to nucleophilic substitution reactions, primarily at the carbonyl carbon of the ester group. This is a type of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles.

Key reactions include:

Hydrolysis: Reaction with water, typically under acidic or basic conditions, to yield 3-(2,5-dimethoxyphenyl)propanoic acid and methanol. Basic hydrolysis (saponification) is irreversible due to the deprotonation of the resulting carboxylic acid. masterorganicchemistry.com

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst to form a different ester. youtube.com

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide, as discussed in section 2.4.1. pearson.com

Reaction with Grignard Reagents: Treatment with two equivalents of a Grignard reagent (R-MgX) will lead to the formation of a tertiary alcohol. libretexts.org

These reactions allow for the conversion of the methyl ester into a wide range of other functional groups, making it a valuable synthetic intermediate.

Spectroscopic Characterization Methodologies for Methyl 3 2,5 Dimethoxyphenyl Propanoate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different chemical bonds. For Methyl 3-(2,5-dimethoxyphenyl)propanoate, the FTIR spectrum is expected to exhibit several key absorption bands that confirm its structural features.

The presence of the ester functional group would be prominently indicated by a strong C=O stretching vibration, typically observed in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group are also expected to produce strong bands in the 1300-1000 cm⁻¹ region. The aromatic ring gives rise to characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the aliphatic chain are anticipated to appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The methoxy (B1213986) groups (-OCH₃) attached to the aromatic ring would likely show characteristic C-O stretching bands as well.

Expected FTIR Spectral Data for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1740 | C=O Stretch | Ester |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1300-1000 | C-O Stretch | Ester and Ether |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be strong. The symmetric breathing mode of the benzene (B151609) ring would be a particularly characteristic and intense peak. The C=O stretching vibration of the ester group, while also present, may be weaker than in the FTIR spectrum. The aliphatic C-H stretching and bending vibrations would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift, integration, and multiplicity of the signals are key parameters for structural assignment. Based on the structure of this compound, a distinct set of signals is expected.

The protons on the aromatic ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). The two methoxy groups attached to the ring would likely give rise to two distinct singlets around δ 3.7-3.9 ppm. The protons of the aliphatic chain, specifically the two methylene (B1212753) groups (-CH₂-), would appear as triplets in the upfield region, with their chemical shifts influenced by the adjacent aromatic ring and ester group. The methyl group of the ester would be observed as a singlet, typically around δ 3.6 ppm.

¹H NMR Spectral Data for this compound:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~6.7-6.8 | Multiplet | 3H | Aromatic Protons |

| ~3.78 | Singlet | 3H | Ar-OCH₃ |

| ~3.75 | Singlet | 3H | Ar-OCH₃ |

| ~3.65 | Singlet | 3H | COOCH₃ |

| ~2.90 | Triplet | 2H | Ar-CH₂- |

| ~2.62 | Triplet | 2H | -CH₂-COOCH₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. For this compound, the spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbons, the aliphatic carbons, and the ester methyl carbon.

The carbonyl carbon is expected to have the most downfield chemical shift (around δ 173 ppm). The aromatic carbons attached to the oxygen atoms would appear at a lower field compared to the other aromatic carbons. The methoxy group carbons would be observed around δ 55-56 ppm, while the aliphatic carbons would appear in the upfield region.

¹³C NMR Spectral Data for this compound:

| Chemical Shift (δ ppm) | Assignment |

| ~173.3 | C=O (Ester) |

| ~153.4 | Aromatic C-O |

| ~151.7 | Aromatic C-O |

| ~129.5 | Aromatic C |

| ~116.8 | Aromatic C-H |

| ~112.3 | Aromatic C-H |

| ~111.4 | Aromatic C-H |

| ~56.0 | Ar-OCH₃ |

| ~55.7 | Ar-OCH₃ |

| ~51.6 | COOCH₃ |

| ~34.8 | -CH₂-COOCH₃ |

| ~25.4 | Ar-CH₂- |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Advanced NMR Techniques for Structural Elucidation

While ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques can offer deeper insights into the molecular connectivity and spatial relationships. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules.

COSY: A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the two methylene groups in the propanoate chain, confirming their connectivity.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone in the characterization of this compound, offering precise molecular weight determination and insights into its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is pivotal for determining the exact mass and elemental composition of a molecule. For instance, in the analysis of related compounds like Methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, HRMS with electrospray ionization (ESI) provided a calculated mass of 238.1443 for the [M+H]+ ion, with the found mass being 238.1438, demonstrating high accuracy. st-andrews.ac.uk This level of precision is crucial for unequivocally confirming the molecular formula of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates compounds in a mixture before their detection by mass spectrometry. This method is particularly useful for analyzing complex samples and has been applied to detect substances like propofol (B549288) in hair samples, where derivatization was used to enhance sensitivity, achieving a lower limit of quantification of 0.1 pg/mg. researchgate.net For this compound, LC-MS can be employed to determine its purity and to identify any potential isomers or impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. For non-volatile or polar molecules like this compound, derivatization is often necessary to increase volatility. For example, trimethylsilyl (B98337) (TMS) derivatives are commonly prepared for GC-MS analysis. researchgate.net The electron ionization (EI) mass spectra of related dimethoxy-substituted compounds often show characteristic fragmentation patterns. For instance, 2,5-dimethoxyamphetamine (B1679032) exhibits a base peak at m/z 44 and significant fragments at m/z 151/152, corresponding to the dimethoxybenzyl cation. nih.govresearchgate.net While positional isomers can produce similar mass spectra, derivatization, such as perfluoroacylation, can induce unique fragmentation pathways, aiding in their differentiation. nih.govresearchgate.net

Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is determined using solid-state structural elucidation techniques, providing fundamental insights into the compound's conformation and intermolecular interactions.

X-ray Single Crystal Diffraction (XRD)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, which define the molecular conformation. For the related compound 3-(2,5-dimethoxyphenyl)propionic acid, XRD analysis revealed that the aromatic ring is nearly coplanar with the methoxy group at the 2-position, with a dihedral angle of 0.54 (2)°. nih.gov The methoxy group at the 5-position has a slightly larger dihedral angle of 5.30 (2)° with the aromatic ring. nih.gov The angle between the aromatic ring's mean plane and the propionic acid group is 78.56 (2)°. nih.gov The propionic side chain is fully extended in a trans configuration, with a C—C—C—C torsion angle of -172.25 (7)°. nih.gov Such detailed conformational information is essential for understanding the molecule's steric and electronic properties.

Table 1: Selected Crystallographic Data for 3-(2,5-dimethoxyphenyl)propionic acid

| Parameter | Value |

|---|---|

| Dihedral Angle (Aromatic Ring - 2-Methoxy) | 0.54 (2)° |

| Dihedral Angle (Aromatic Ring - 5-Methoxy) | 5.30 (2)° |

| Angle (Aromatic Ring - Propionic Acid Group) | 78.56 (2)° |

| Torsion Angle (C6—C7—C8—C9) | -172.25 (7)° |

Hirshfeld Surface Analysis

Lack of Available Data for Spectroscopic Characterization of this compound

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental or theoretical Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound could not be located.

Searches for direct spectroscopic data, as well as broader inquiries into the synthesis and characterization of this compound, did not yield any publications containing its UV-Vis spectrum, maximum absorption wavelengths (λmax), or molar absorptivity values.

Consequently, the requested section on the "," specifically subsection "3.5. Ultraviolet-Visible (UV-Vis) Spectroscopy," cannot be generated with the required detailed research findings and data tables.

Computational Chemistry and Theoretical Studies of Methyl 3 2,5 Dimethoxyphenyl Propanoate

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is routinely used to predict a wide range of properties.

Quantum Chemical Descriptors and Reactivity Indices

From the electronic properties derived from DFT, various quantum chemical descriptors are calculated to quantify reactivity. These include global hardness and softness, which describe the molecule's resistance to change in its electron distribution, and the Fukui function, which identifies the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. Specific values for these indices for the target compound are not documented.

Non-Linear Optical (NLO) Properties Prediction

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and materials science. Key NLO parameters include the electric dipole moment (µ) and the first-order hyperpolarizability (β), which describe how the molecule's charge distribution responds to an external electric field. Predictions for these NLO properties for Methyl 3-(2,5-dimethoxyphenyl)propanoate have not been reported.

Thermodynamic Properties Calculation at Varying Temperatures

The calculation of thermodynamic properties for a molecule like this compound is crucial for understanding its stability, reactivity, and behavior under different thermal conditions. These calculations are typically performed using computational methods rooted in statistical mechanics and quantum mechanics.

Standard computational approaches, such as Density Functional Theory (DFT) and high-level ab initio methods (e.g., G3, CBS-QB3), are employed to determine the molecular geometry and vibrational frequencies. From these fundamental calculations, it is possible to derive key thermodynamic functions over a range of temperatures. The process involves optimizing the molecular structure to find its lowest energy conformation and then calculating the harmonic frequencies. These data are used to compute the partition function, from which thermodynamic properties are derived.

For organic molecules, these calculations typically yield data on properties such as standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp). While specific values for this compound are not available, the table below outlines the typical thermodynamic properties that would be determined through such computational studies.

| Thermodynamic Property | Symbol | Description |

|---|---|---|

| Standard Enthalpy of Formation | ΔfH° | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It indicates the stability of the molecule. |

| Standard Gibbs Free Energy of Formation | ΔfG° | The change in free energy when one mole of the compound is formed from its constituent elements in their standard states. It determines the spontaneity of the formation reaction. |

| Standard Entropy | S° | A measure of the randomness or disorder of the molecules. It is calculated based on translational, rotational, vibrational, and electronic contributions. |

| Heat Capacity at Constant Pressure | Cp | The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius at constant pressure. It is temperature-dependent. |

These properties are essential for predicting reaction equilibria and kinetics, providing a foundational understanding of the compound's chemical behavior.

Molecular Docking and Ligand-Target Interaction Analysis (Theoretical Binding Modes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Given the structural similarity of the 2,5-dimethoxyphenyl moiety to known psychoactive compounds, a likely target for theoretical docking studies would be serotonin (B10506) receptors, such as the 5-HT2A receptor. nih.govfrontiersin.org Studies on related 2,5-dimethoxyphenyl derivatives have shown that this structural motif can bind effectively within the active sites of these receptors. nih.gov

A theoretical docking simulation of this compound would involve preparing the 3D structure of the ligand and the target receptor. The docking algorithm would then explore various possible binding poses of the ligand within the receptor's active site, scoring them based on a force field that estimates the binding affinity (e.g., in kcal/mol). The results would highlight the most stable binding mode and the specific molecular interactions that stabilize the complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, in a hypothetical docking with the 5-HT2A receptor, the methoxy (B1213986) groups on the phenyl ring could act as hydrogen bond acceptors, while the phenyl ring itself could engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket like phenylalanine or tyrosine. The propanoate tail could form additional interactions, further anchoring the ligand. Studies on phenylpropanoid derivatives have demonstrated their ability to bind to the active sites of enzymes like tyrosinase, with the carboxylic group playing a key role in the interaction. nih.gov

The table below illustrates the kind of data that would be generated from a molecular docking study of an analogue, showcasing key interactions and binding affinity.

| Analogue Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| Phenylpropanoid Derivative (CE48) | Mushroom Tyrosinase | -7.311 | HIS263, HIS85, VAL283 | Hydrogen Bonding, Hydrophobic Interactions |

| 2,5-Dimethoxy-4-bromoamphetamine (DOB) | Serotonin 5-HT2B Receptor | - | Not specified | Agonist binding |

Data for analogue compounds are presented to illustrate typical results from molecular docking studies. nih.govnih.gov

Solvent Effects on Molecular Conformation and Tautomerism

The conformation of a flexible molecule like this compound is highly dependent on its environment. The presence of a solvent can significantly influence the molecule's preferred shape by stabilizing or destabilizing certain conformations through solute-solvent interactions. Computational methods, often combining quantum mechanics with continuum solvent models (like PCM or SMD) or explicit molecular dynamics simulations, are used to study these effects.

Valuable insight into the conformational preferences of this molecule can be gained from the crystal structure of its parent compound, 3-(2,5-dimethoxyphenyl)propionic acid. iucr.orgnih.gov In the solid state, the molecule adopts a specific, rigid conformation dictated by crystal packing forces. X-ray crystallography has revealed that in this state, the propionic side chain is in a fully extended trans configuration. iucr.orgnih.gov Furthermore, the methoxy group at the 2-position is nearly coplanar with the aromatic ring, while the methoxy group at the 5-position is slightly out of plane. iucr.orgnih.gov

| Structural Parameter | Value |

|---|---|

| Dihedral Angle (Aromatic Ring to 2-Methoxy Group) | 0.54 (2)° |

| Dihedral Angle (Aromatic Ring to 5-Methoxy Group) | 5.30 (2)° |

| Angle between Aromatic Ring and Propionic Acid Group | 78.56 (2)° |

| Torsion Angle (C6—C7—C8—C9) of Propionic Side Chain | -172.25 (7)° |

In a solution, particularly in polar solvents, this conformation would likely change. Solvents can affect the intramolecular hydrogen bonding and the rotational barriers of the side chain. For example, in a polar solvent like water, the solvent molecules would compete for hydrogen bonding with the ester group, potentially favoring more folded or compact conformations over the extended trans form seen in the crystal. Conversely, in a non-polar aprotic solvent, intramolecular forces might play a more dominant role, possibly leading to different preferred geometries. Computational studies on other flexible molecules have shown that increasing the dielectric permittivity of the solvent can alter key torsional angles. Tautomerism is not applicable to this compound or its direct analogues under typical conditions.

Mechanistic Investigations of Chemical Transformations Involving Methyl 3 2,5 Dimethoxyphenyl Propanoate

Catalytic Mechanisms in Synthetic Processes

The synthesis of esters like Methyl 3-(2,5-dimethoxyphenyl)propanoate typically involves esterification of the corresponding carboxylic acid, 3-(2,5-dimethoxyphenyl)propanoic acid, with methanol (B129727), often in the presence of an acid catalyst. While the general mechanism of acid-catalyzed esterification is well-understood, specific studies detailing the catalytic cycles and kinetics for the synthesis of this particular ester are not readily found.

Research on the catalytic synthesis of the simpler methyl propionate (B1217596) provides some general insights into potential catalytic systems. These include the use of various catalysts such as solid acids, ionic liquids, and metal complexes. google.comresearchgate.net For example, palladium-phosphine complexes have been shown to be highly active and selective for the methoxycarbonylation of ethylene (B1197577) to produce methyl propanoate. researchgate.net However, direct extrapolation of these catalytic mechanisms to the significantly more complex this compound is not scientifically rigorous without specific experimental or computational evidence.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the step-by-step mechanism of a chemical transformation. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and computational modeling are vital for this purpose. In the context of reactions involving this compound, there is no specific literature available that identifies or characterizes any reaction intermediates.

For analogous but different chemical systems, computational studies have been successful in identifying and characterizing intermediates. For example, in the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, zwitterionic intermediates were detected on the reaction pathway through quantum chemical calculations. nih.gov These studies highlight the methodologies that could be applied to investigate the mechanistic details of reactions involving this compound, should such research be undertaken.

Biochemical Research on Methyl 3 2,5 Dimethoxyphenyl Propanoate and Analogues

In Vitro Enzymatic Transformations and Substrate Specificity Studies

No specific studies detailing the in vitro enzymatic transformations of Methyl 3-(2,5-dimethoxyphenyl)propanoate or its substrate specificity with various enzymes were identified in the available literature. Research in this area would typically involve incubating the compound with specific enzymes or cell-free extracts (e.g., liver microsomes) and analyzing the formation of new products over time. Such studies would be crucial for understanding how this compound might be processed by biological systems. However, at present, there is no available data to populate a table or provide detailed findings on this topic.

Metabolic Degradation Pathways and Metabolite Identification

Information regarding the metabolic degradation pathways of this compound and the identification of its metabolites is not available in published scientific research. The elucidation of metabolic pathways generally involves in vivo studies in animal models or in vitro studies using systems that mimic metabolic processes, followed by analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to identify the structures of metabolites. Without such studies, any discussion of how this compound is metabolized would be purely speculative.

Theoretical Interactions with Biological Macromolecules (e.g., structural and energetic aspects of binding)

There is no available research on the theoretical interactions between this compound and biological macromolecules. This type of research typically employs computational methods such as molecular docking and molecular dynamics simulations to predict the binding affinity and mode of interaction of a small molecule with a protein target. These studies provide insights into the potential biological activity of a compound. The absence of such computational studies means that the structural and energetic aspects of its binding to any biological target remain uncharacterized.

Applications of Methyl 3 2,5 Dimethoxyphenyl Propanoate As a Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The structure of Methyl 3-(2,5-dimethoxyphenyl)propanoate makes it a suitable starting material for the synthesis of multi-substituted aromatic compounds, particularly phenethylamine (B48288) derivatives. The 2,5-dimethoxyphenyl group is a core feature in a class of neurologically active compounds, and this propanoate serves as a key intermediate for elaborating the side chain necessary for biological activity.

While direct literature detailing the extensive use of this specific ester is specialized, its application can be understood by drawing parallels with the synthesis of analogous compounds, such as homologues of mescaline. mdma.ch The synthesis of mescaline analogues often involves the modification of a propanoic acid or propionate (B1217596) side chain attached to a substituted benzene (B151609) ring. mdma.chwikipedia.org For instance, the synthesis of 1-(3,4,5-trimethoxyphenyl)-isopropylamine, a mescaline homologue, proceeds through a 2-methyl-3-(3,4,5-trimethoxyphenyl)-propanoic acid intermediate. mdma.ch A similar synthetic logic can be applied to this compound to access 2,5-dimethoxyphenethylamine analogues, which are themselves a subject of significant study. researchgate.netfrontiersin.org

A plausible synthetic pathway could involve the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to an amide and subsequent reduction to yield the target amine. This positions this compound as a foundational element for building more complex and potentially pharmacologically active molecules.

Table 1: Hypothetical Synthetic Route from this compound to a Phenethylamine Analogue

| Step | Reaction | Reagents/Conditions | Intermediate/Product | Rationale |

| 1 | Ester Hydrolysis | NaOH (aq), then H₃O⁺ | 3-(2,5-dimethoxyphenyl)propanoic acid | Converts the ester to a carboxylic acid for further functionalization. |

| 2 | Amide Formation | SOCl₂, then NH₃ | 3-(2,5-dimethoxyphenyl)propanamide | Converts the carboxylic acid to a primary amide, a precursor to the amine. |

| 3 | Reduction | LiAlH₄ in THF | 3-(2,5-dimethoxyphenyl)propan-1-amine | Reduces the amide to the corresponding primary amine, yielding the target complex molecule. |

Integration into Novel Material Systems for Advanced Applications

Role in Prodrug and Chemical Delivery Systems (Chemical Aspects)

The chemical structure of this compound is well-suited for hypothetical application in prodrug design. nih.gov A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active therapeutic agent. nih.govresearchgate.net This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, chemical instability, or low bioavailability. nih.govcentralasianstudies.org

In this context, the carboxylic acid derivative, 3-(2,5-dimethoxyphenyl)propanoic acid, could be linked to a parent drug containing a hydroxyl or amino group, forming a bioreversible ester or amide bond. This attached chemical moiety is referred to as a promoiety. The resulting prodrug would likely exhibit increased lipophilicity due to the dimethoxybenzene group, which could enhance its ability to cross biological membranes.

Once administered, the ester or amide linkage of the prodrug is designed to be cleaved by ubiquitous enzymes in the body, such as carboxylesterases, releasing the active parent drug and the inactive 3-(2,5-dimethoxyphenyl)propanoic acid promoiety. researchgate.net This carrier-linked prodrug approach is a well-established strategy in medicinal chemistry. orientjchem.org The design of such a system allows for controlled release and can help improve the pharmacokinetic profile of the parent drug. nih.gov

Table 2: Theoretical Prodrug Application of the 3-(2,5-dimethoxyphenyl)propanoate Moiety

| Parameter | Rationale for Use as a Promoiety | Mechanism of Release |

| Solubility/Lipophilicity | The aromatic ring and methoxy (B1213986) groups increase the lipophilicity of the parent drug, potentially improving absorption and membrane permeability. nih.gov | Enzymatic hydrolysis of the ester or amide bond. |

| Chemical Stability | Masking a reactive functional group (e.g., a primary alcohol) on the parent drug as an ester can protect it from degradation before it reaches its target. | Cleavage by esterase enzymes prevalent in plasma, liver, and other tissues. researchgate.net |

| Targeted Delivery | While not inherently tissue-specific, the rate of enzymatic cleavage can vary in different tissues, offering a potential avenue for targeted release. | Differential expression and activity of hydrolytic enzymes in various cellular compartments or tissues. |

Future Research Directions in Methyl 3 2,5 Dimethoxyphenyl Propanoate Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Future research will undoubtedly focus on the development of greener and more efficient methods for the synthesis of Methyl 3-(2,5-dimethoxyphenyl)propanoate and its analogs. Traditional synthetic approaches often rely on harsh reagents and generate significant waste. The principles of green chemistry offer a roadmap for improvement, emphasizing atom economy, the use of renewable feedstocks, and the reduction of hazardous substances.

Key areas for advancement include:

Biocatalysis: The use of enzymes, such as lipases and esterases, for the esterification of 3-(2,5-dimethoxyphenyl)propanoic acid presents a promising eco-friendly alternative. Biocatalytic processes often proceed under mild conditions with high selectivity, reducing the need for protecting groups and minimizing byproduct formation.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes in terms of safety, efficiency, and scalability. The development of flow-based methods for the synthesis of this compound could lead to higher yields, reduced reaction times, and better process control.

Use of Greener Solvents and Catalysts: Research into the use of benign solvents, such as ionic liquids or supercritical fluids, can significantly reduce the environmental impact of the synthesis. Furthermore, the development of recoverable and reusable solid acid catalysts can replace corrosive and hazardous mineral acids traditionally used in esterification reactions.

| Synthetic Approach | Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Screening for robust enzymes, process optimization. |

| Flow Chemistry | Improved safety, efficiency, and scalability. | Reactor design, optimization of reaction parameters. |

| Green Solvents/Catalysts | Reduced environmental impact, catalyst reusability. | Development of novel solvent systems and solid acid catalysts. |

Advanced Spectroscopic and Structural Elucidation of Novel Derivatives

As new derivatives of this compound are synthesized, their unambiguous structural characterization will be paramount. Future research will leverage advanced spectroscopic techniques to provide detailed insights into their three-dimensional structures and electronic properties.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be instrumental in assigning the complex proton and carbon spectra of novel derivatives. These experiments provide crucial information about the connectivity of atoms within the molecule.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive solid-state structure. The crystal structure of the closely related 3-(2,5-dimethoxyphenyl)propionic acid has been determined, revealing details about its conformation and intermolecular interactions, which can serve as a valuable reference.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of new compounds. Advanced fragmentation studies, such as tandem mass spectrometry (MS/MS), can provide valuable structural information by analyzing the fragmentation patterns of the parent ion.

Refined Computational Modeling and Predictive Studies for Reaction Design

Computational chemistry is poised to play an increasingly important role in guiding the synthesis and understanding the properties of this compound derivatives.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to model reaction mechanisms, predict the stability of intermediates and transition states, and calculate spectroscopic properties. This information can be used to optimize reaction conditions and predict the regioselectivity and stereoselectivity of chemical transformations.

Machine Learning (ML) and Artificial Intelligence (AI): The application of ML and AI algorithms to reaction prediction is a rapidly growing area. By training models on large datasets of chemical reactions, it may become possible to predict the outcomes of novel reactions involving this compound with increasing accuracy, thereby accelerating the discovery of new synthetic routes.

In Silico Catalyst Design: Computational modeling can aid in the rational design of new catalysts for the synthesis of these compounds. By understanding the interactions between the substrate and the catalyst at a molecular level, it is possible to design catalysts with improved activity, selectivity, and stability.

Exploration of New Chemical Transformations and Reactivity Profiles

The chemical reactivity of this compound and its derivatives remains a fertile ground for exploration. Future research will likely focus on uncovering novel chemical transformations and further elucidating the reactivity profile of this class of compounds.

Functionalization of the Aromatic Ring: The dimethoxy-substituted benzene (B151609) ring is susceptible to electrophilic aromatic substitution, opening avenues for the introduction of a wide range of functional groups. Investigating reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation will lead to a diverse library of new derivatives with potentially interesting properties.

Modifications of the Propanoate Side Chain: The ester functionality of the propanoate side chain can be readily transformed into other functional groups, such as amides, alcohols, and aldehydes. These transformations provide access to a host of new compounds with altered physical and chemical properties.

Catalytic Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions, could be applied to halogenated derivatives of this compound to form new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of this compound class.

Emerging Applications in Specialized Chemical Fields

While the current applications of this compound itself are not extensively documented, its structural motifs are found in compounds with a range of applications. Future research will likely focus on exploring the potential of its derivatives in various specialized fields.

Fragrance and Flavor Industry: Phenylpropanoid derivatives are known for their aromatic properties and are widely used in the fragrance and flavor industry. The specific odor profile of this compound and its derivatives could be investigated for their potential use as fragrance ingredients.

Agrochemicals: The dimethoxybenzene moiety is present in some compounds with herbicidal and fungicidal activity. Screening of novel derivatives for their biological activity against various pests and pathogens could lead to the discovery of new agrochemical agents.

Pharmaceutical and Medicinal Chemistry: The 3-phenylpropanoate scaffold is a common feature in many biologically active molecules. Derivatives of this compound could serve as intermediates in the synthesis of new pharmaceutical compounds or be evaluated for their own therapeutic potential.

| Application Field | Potential Role of Derivatives | Research Focus |

| Fragrance & Flavor | Novel scent and flavor profiles. | Olfactory and gustatory evaluation. |

| Agrochemicals | Herbicidal, fungicidal, or insecticidal activity. | Biological screening and mode of action studies. |

| Medicinal Chemistry | Intermediates for drug synthesis, potential therapeutic agents. | Synthesis of analogs, bioactivity testing. |

Q & A

Q. Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | H₂SO₄ (1-5 mol%) |

| Solvent | Methanol (neat) or DMF |

| Temperature | 60–80°C (reflux) |

| Reaction Time | 12–24 hours |

| Yield | 70–85% (post-purification) |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- 13C-NMR : Assigns methoxy groups (δ 55–56 ppm), ester carbonyl (δ 172–174 ppm), and aromatic carbons (δ 110–155 ppm). reports specific peaks: 172.39 (ester C=O), 155.05 (aryl-OCH₃), and 112.45 (aromatic C-H) .

- MS (ESI) : Confirms molecular ion ([M+Na]⁺ at m/z 362.33 for C₁₇H₂₅NO₆) and fragmentation patterns .

- IR : Detects ester C=O (~1740 cm⁻¹) and aromatic C-O (~1250 cm⁻¹).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). To address this:

Standardize Assays : Use validated cell lines (e.g., MCF-7 or A549 from ) and consistent solvent controls (DMSO ≤0.1% v/v).

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates. highlights PDE-4 inhibitory activity in uterine tissue, but results may differ in cancer models .

Mechanistic Profiling : Compare binding affinities (e.g., SPR or ITC) and off-target effects via kinase/GPCR panels.

Advanced: What experimental designs are suitable for studying its allosteric modulation of proteins?

Methodological Answer :

For allosteric studies (e.g., antithrombin activation in ):

Kinetic Assays : Measure substrate hydrolysis rates (e.g., chromogenic assays) with/without the compound.

Structural Analysis : Use X-ray crystallography (as in ) to identify conformational changes in target proteins .

Mutagenesis : Introduce point mutations (e.g., alanine scanning) to residues near predicted allosteric sites.

Advanced: How can researchers validate its role as a PDE-4 inhibitor in inflammatory models?

Methodological Answer :

Follow protocols from :

Functional Assays : Measure cAMP levels in uterine smooth muscle via ELISA after PGF₂α-induced contractions .

Selectivity Screening : Test against PDE-1 to PDE-11 isoforms to confirm PDE-4 specificity.

In Vivo Models : Use pregnant rodent models to assess preterm labor suppression (dose range: 1–10 mg/kg, IP).

Basic: What purification strategies are recommended for isolating high-purity this compound?

Q. Methodological Answer :

- Column Chromatography : Silica gel (hexane/ethyl acetate 8:2) removes unreacted starting materials.

- Recrystallization : Use ether/petroleum ether (60–80°C) for high recovery () .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity.

Advanced: How can computational methods predict metabolic pathways or toxicity profiles?

Q. Methodological Answer :

- In Silico Tools : Use PubChem data () for ADME predictions .

- Docking Studies : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina.

- Metabolite Identification : Simulate phase I/II metabolism (e.g., demethylation via ) .

Basic: What are the stability considerations for long-term storage of this compound?

Q. Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solubility : Lyophilize and store as a solid; avoid aqueous buffers unless stabilized (pH 6–8).

- Degradation Signs : Monitor via TLC/HPLC for ester hydrolysis (free acid formation).

Advanced: How can crystallographic data (e.g., X-ray) inform structure-activity relationships (SAR)?

Methodological Answer :

provides a monoclinic (P2₁) crystal structure with key torsional angles (e.g., C2–C3–O5 = 171.56°). Use this to:

Model steric effects of substituents (e.g., methoxy vs. nitro groups).

Predict hydrogen-bonding interactions (N–H⋯O and C–H⋯O) for SAR refinement .

Advanced: What strategies mitigate batch-to-batch variability in biological activity studies?

Q. Methodological Answer :

- QC Protocols : Validate each batch via NMR purity (>95%), LC-MS, and melting point.

- Bioactivity Normalization : Express results as % activity relative to a reference batch.

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess shelf-life consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.